Sulforhodamine methanethiosulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benazoline oxalate typically involves the reaction of 2-naphthylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. This intermediate is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods: Industrial production of Benazoline oxalate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually synthesized in a controlled environment to maintain the quality and consistency required for research purposes .
Chemical Reactions Analysis
Types of Reactions: Benazoline oxalate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the naphthyl group, leading to various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Benazoline oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the study of imidazoline receptors and their interactions with other molecules.
Biology: The compound is used to investigate the role of imidazoline receptors in various biological processes.
Medicine: Research on Benazoline oxalate has potential implications for the development of new therapeutic agents targeting imidazoline receptors.
Mechanism of Action
Benazoline oxalate exerts its effects primarily through its interaction with imidazoline receptors. It acts as an agonist, binding to these receptors with high affinity and selectivity. This interaction modulates various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to a range of physiological effects .
Comparison with Similar Compounds
Tracizoline: Another imidazoline receptor agonist with high affinity and selectivity.
Cirazoline: A compound with similar receptor interactions but different pharmacological properties.
Comparison: Benazoline oxalate is unique due to its high selectivity for imidazoline receptors over alpha-adrenoceptors, which is not as pronounced in similar compounds like tracizoline and cirazoline. This selectivity makes Benazoline oxalate particularly valuable in research focused on imidazoline receptors .
Biological Activity
Sulforhodamine methanethiosulfonate (MTSR) is a thiol-reactive fluorescent probe that has garnered attention in biochemical research for its ability to label cysteine residues in proteins. This article provides a comprehensive overview of the biological activity of MTSR, including its mechanisms of action, applications in research, and relevant case studies.
MTSR operates primarily through the covalent modification of cysteine residues in proteins. The intrinsic reaction rate of MTS derivatives with thiols is approximately , which facilitates the labeling process in vivo and in vitro . This labeling can significantly alter protein function and dynamics, making MTSR a valuable tool for studying protein interactions and conformational changes.
Applications in Research
MTSR is utilized in various experimental contexts, particularly in the study of ion channels and receptors. For instance:
- Nicotinic Acetylcholine Receptors (nAChRs) : MTSR has been employed to investigate the structural dynamics of nAChRs. In studies, MTSR labeling enhanced the current response of modified receptors, indicating alterations in receptor function due to covalent modification .
- Glycine Receptors : Research has shown that MTSR can affect glycine receptor activity by modifying specific cysteine residues, leading to changes in receptor sensitivity and desensitization kinetics .
1. Modulation of nAChR Function
In a study involving oocytes expressing nAChRs, MTSR labeling resulted in a significant increase in current responses to acetylcholine (ACh), with an enhancement of up to 528% observed in modified receptors compared to wild-type . This suggests that MTSR can be used to probe the functional dynamics of ion channels.
2. Impact on Glycine Receptor Conformation
Another investigation demonstrated that MTSR could induce conformational changes in glycine receptors, as evidenced by altered fluorescence responses upon ligand binding. The study highlighted how MTSR could serve as a reporter for conformational states of membrane proteins .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity and effects of MTSR:
Properties
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJCGEWZGVLAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404857 | |
Record name | Sulforhodamine methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-71-6 | |
Record name | Sulforhodamine methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MTS-rhodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulforhodamine methanethiosulfonate help researchers understand the P2X7 receptor channel?
A: this compound (MTSR) is a large, cysteine-reactive dye (>1 nm) that can be used to probe the open channel of the P2X7 receptor []. Researchers introduced a cysteine mutation (G345C) into the receptor, making it sensitive to MTSR. When applied to open P2X7[G345C] receptors, MTSR enters the channel and binds to the cysteine residue, physically blocking the channel. This blockage manifests as a reduction in both ATP-evoked currents and dye entry []. This finding provides strong evidence that large molecules like MTSR, and potentially other molecules of similar size, can directly pass through the open channel of the P2X7 receptor.
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